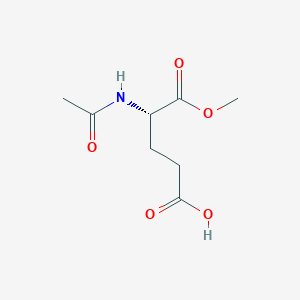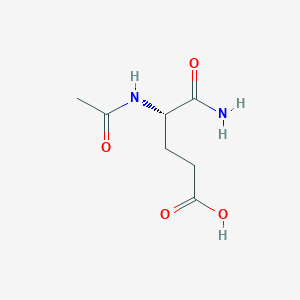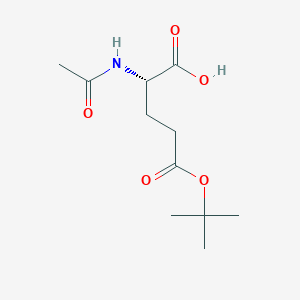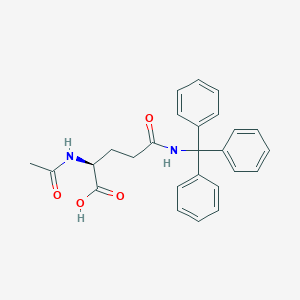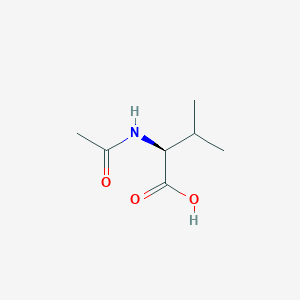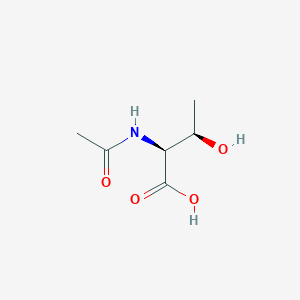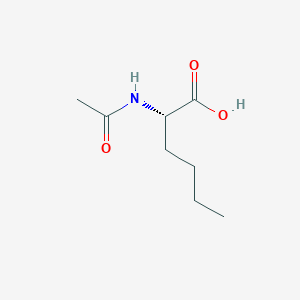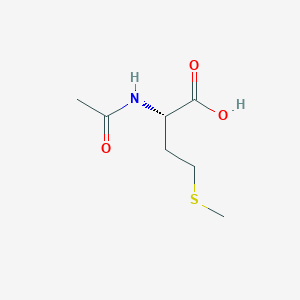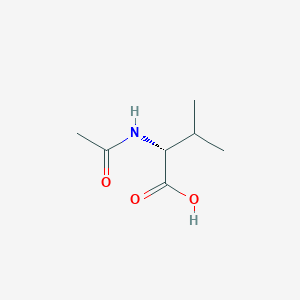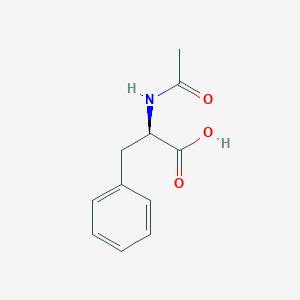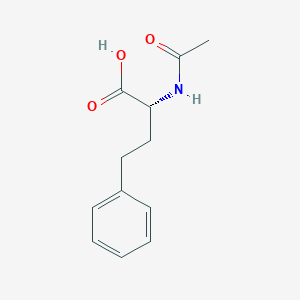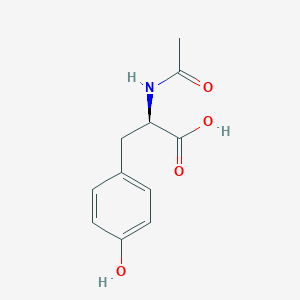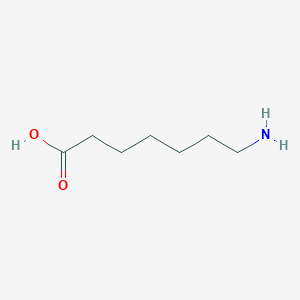
7-Aminoheptanoic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 7-aminoheptanoic acid typically involves the use of 6-bromine ethyl caproate and nitromethane as initial materials. The reaction proceeds through a series of steps, including the formation of intermediates, which are not strictly separated, making the process relatively straightforward and suitable for industrial applications .
Industrial Production Methods: In industrial settings, this compound can be synthesized using biochemical pathways involving β-ketoacyl synthase or β-ketothiolase to form intermediates such as 5-amino-3-oxopentanoyl-[ACP] or 5-amino-3-oxopentanoyl-CoA. These intermediates are then enzymatically converted to this compound .
化学反応の分析
Types of Reactions: 7-Aminoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and amides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-Aminoheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: It serves as a precursor in the biosynthesis of certain biomolecules.
Industry: It is used in the production of polyamides and other industrial chemicals.
作用機序
The mechanism of action of 7-aminoheptanoic acid involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of tianeptine sodium, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in these transformations include various enzymes and biochemical intermediates .
類似化合物との比較
- 6-Aminohexanoic acid
- 8-Aminooctanoic acid
- 11-Aminoundecanoic acid
- 12-Aminododecanoic acid
Comparison: 7-Aminoheptanoic acid is unique due to its specific chain length and the position of the amino group. Compared to 6-aminohexanoic acid and 8-aminooctanoic acid, it offers different reactivity and properties, making it suitable for specific applications in pharmaceuticals and industrial chemistry. Its intermediate chain length provides a balance between hydrophobic and hydrophilic properties, which can be advantageous in certain chemical syntheses .
特性
IUPAC Name |
7-aminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-6-4-2-1-3-5-7(9)10/h1-6,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOLZJYETYVRKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25748-71-4 | |
| Record name | Heptanoic acid, 7-amino-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25748-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10239182 | |
| Record name | omega-Aminoenantic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929-17-9 | |
| Record name | 7-Aminoheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | omega-Aminoenantic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | omega-Aminoenantic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-aminoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOHEPTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10HJX2T48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-Aminoheptanoic acid interact with kringle domains?
A1: this compound binds to the lysine-binding site (LBS) of kringle domains, structural motifs found in various proteins like plasminogen and tissue-type plasminogen activator (tPA). [, ] These interactions are primarily driven by electrostatic interactions between the negatively charged carboxylate group of this compound and positively charged residues within the kringle domain's LBS, as well as hydrophobic interactions with aromatic residues. [, , ]
Q2: What is the significance of the interaction between this compound and the kringle 2 domain of tPA?
A2: The kringle 2 domain of tPA (K2tPA) plays a crucial role in tPA's fibrinolytic activity. This compound binding to K2tPA has been shown to influence its interaction with fibrin and modulate its activity. [, , ] Studies investigating the structure-activity relationship have identified key residues in K2tPA involved in this compound binding, providing insights into the molecular basis of this interaction. [, , ]
Q3: Does this compound demonstrate any selectivity for different kringle domains?
A3: Yes, research suggests that different kringle domains exhibit varying affinities for this compound and its analogs. For instance, the human plasminogen kringle 2 domain displays a preference for 5-Aminopentanoic acid, a shorter omega-amino acid, while kringle 1, 4, and 5 exhibit higher affinity for 6-Aminohexanoic acid. [] These differences in binding affinities highlight the subtle structural variations within kringle domains that influence ligand selectivity.
Q4: Are there any other biological targets that this compound interacts with?
A4: Research has explored the potential of this compound derivatives as muscarinic agents. Studies have shown that while some derivatives acted as agonists at the m4 muscarinic acetylcholine receptor, they lacked significant activity at the m3 subtype. [] These findings suggest a degree of selectivity for specific muscarinic receptor subtypes.
Q5: Can this compound influence apoptosis?
A5: Interestingly, this compound exhibited pro-apoptotic activity in starving MOLT-4 cells, a human T-lymphoblastic leukemia cell line. [] This effect was dependent on the compound's structure, as a shorter analog, 6-Aminohexanoic acid, displayed anti-apoptotic activity. [] This suggests that subtle structural modifications can significantly alter the biological activity of omega-amino acids.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C7H15NO2, and its molecular weight is 145.20 g/mol.
Q7: What is the main application of this compound?
A7: this compound serves as a monomer for Nylon 7, a fiber-forming polyamide. []
Q8: How does the stability of this compound esters affect Nylon 7 production?
A8: The stability of this compound esters during distillation and storage is crucial for controlling Nylon 7 polymerization. Esters with longer alkyl chains exhibit greater stability, preventing premature polymerization. [] This control over polymerization allows for the production of high-molecular-weight Nylon 7 suitable for melt spinning into fibers. []
Q9: Have computational methods been used to study this compound and its interactions?
A9: Yes, computational techniques like molecular modeling and docking simulations have been employed to investigate the interactions of this compound and its analogs with kringle domains. [] These studies provide insights into the binding modes, key interacting residues, and energetic contributions governing these interactions, aiding in the rational design of novel ligands.
Q10: How do structural modifications of this compound impact its binding affinity to kringle domains?
A10: Structural modifications, such as changes in chain length, the introduction of cyclic structures, or the addition of aromatic groups, significantly influence the binding affinity of this compound and its analogs to kringle domains. [, , ] For example, increasing the alkyl chain length generally enhances the interaction with K2tPA, while the introduction of aromatic moieties can either increase or decrease the binding affinity depending on the position and nature of the aromatic group. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



